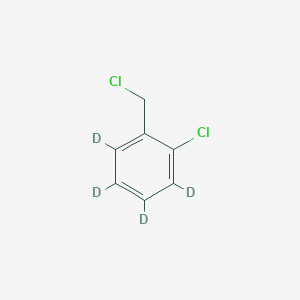
2-Chlorobenzyl-3,4,5,6-D4 Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzyl-3,4,5,6-D4 Chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl-3,4,5,6-D4 Chloride typically involves the chlorination of deuterated benzyl compounds. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in maintaining the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobenzyl-3,4,5,6-D4 Chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted benzyl compounds.
Oxidation Reactions: Can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction Reactions: Can be reduced to form deuterated benzyl alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehydes and benzoic acids.
Reduction: Benzyl alcohols.
Aplicaciones Científicas De Investigación
2-Chlorobenzyl-3,4,5,6-D4 Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Chlorobenzyl-3,4,5,6-D4 Chloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, leading to unique effects compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzyl Chloride: Non-deuterated analog with similar chemical properties but different isotopic composition.
Benzyl-2,3,4,5,6-D5-Dimethyl-N-Dodecylammonium Chloride: Another deuterated compound with different functional groups and applications.
Uniqueness
2-Chlorobenzyl-3,4,5,6-D4 Chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and altered reaction kinetics. This makes it a valuable tool in various scientific studies .
Propiedades
Fórmula molecular |
C7H6Cl2 |
|---|---|
Peso molecular |
165.05 g/mol |
Nombre IUPAC |
1-chloro-2-(chloromethyl)-3,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2/i1D,2D,3D,4D |
Clave InChI |
BASMANVIUSSIIM-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])CCl)Cl)[2H])[2H] |
SMILES canónico |
C1=CC=C(C(=C1)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile](/img/structure/B13865147.png)

![Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate](/img/structure/B13865158.png)
![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)
![2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl N-propylcarbamate](/img/structure/B13865176.png)

![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)


![(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)
![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)

